molecular formula C16H18F2N2O4 B12937834 5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester CAS No. 121112-76-3

5-Pyrimidinecarboxylic acid, 4-(2-(difluoromethoxy)phenyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, propyl ester

Cat. No.: B12937834
CAS No.: 121112-76-3
M. Wt: 340.32 g/mol
InChI Key: WNVLDABJRYABJU-UHFFFAOYSA-N
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Description

Propyl 4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethoxy group, a phenyl ring, and a tetrahydropyrimidine core, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, including the formation of the tetrahydropyrimidine core and the introduction of the difluoromethoxy group. Common synthetic routes may involve:

    Formation of the Tetrahydropyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using difluoromethylating agents.

    Esterification: The final step involves the esterification of the carboxylate group with propanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the phenyl ring or the tetrahydropyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Propyl 4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group may enhance its binding affinity and specificity, leading to potent biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(Difluoromethoxy)phenyl isocyanate: Shares the difluoromethoxy group but differs in its core structure.

    6-Methyl-2-oxo-1,2,3,4-tetrahydropyrimidine derivatives: Similar core structure but lack the difluoromethoxy group.

Uniqueness

Propyl 4-(2-(difluoromethoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the combination of its difluoromethoxy group and tetrahydropyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

121112-76-3

Molecular Formula

C16H18F2N2O4

Molecular Weight

340.32 g/mol

IUPAC Name

propyl 4-[2-(difluoromethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H18F2N2O4/c1-3-8-23-14(21)12-9(2)19-16(22)20-13(12)10-6-4-5-7-11(10)24-15(17)18/h4-7,13,15H,3,8H2,1-2H3,(H2,19,20,22)

InChI Key

WNVLDABJRYABJU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OC(F)F)C

Origin of Product

United States

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